molecular formula C13H14N2O2 B113124 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-32-3

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B113124
CAS No.: 86732-32-3
M. Wt: 230.26 g/mol
InChI Key: LASIKWRVUBLQPO-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is widely used in scientific research due to its versatility as a chemical intermediate. It serves as a building block for the synthesis of complex compounds with interesting biological activities. In chemistry, it is used to develop new materials and catalysts. In biology and medicine, it is explored for its potential therapeutic properties and as a precursor for drug development .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in critical cellular processes, leading to changes in cellular behavior. For instance, this compound can alter the activity of signaling pathways that regulate cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of gene transcription, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, highlighting its potential for prolonged biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity. Exceeding this range can lead to detrimental effects on cellular and organismal health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic balance. The interactions of this compound with specific enzymes play a crucial role in its metabolic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. The distribution of this compound within cellular compartments is essential for its function, as it needs to reach specific sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within subcellular structures influences its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

The synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-benzyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASIKWRVUBLQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514016
Record name 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86732-32-3
Record name 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Chloroethylchloroformate (3.24 mL) was added dropwise to a solution of compound 1 (5.22 g) in dichloromethane (75 mL) at 0° C. The solution was then heated to reflux for 3 hours, cooled to room temperature and concentrated in vacuo. The residue was then dissolved in methanol (75 mL) and heated to reflux for another 3 hours. The mixture was cooled to 0° C. and ether (200 mL) was added. Filtration afforded the title compound 2 as a white solid (3.38 g, 90%). LCMS: Rf: 0.380 min, M+H+: 231.
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
90%

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